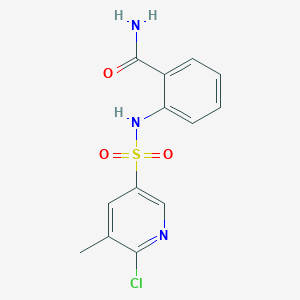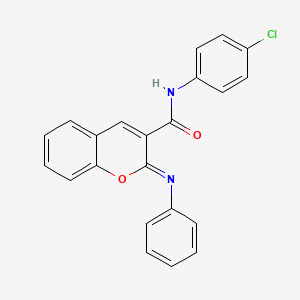
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, also known as PCC, is a chemical compound with promising applications in scientific research. It belongs to the class of chromene derivatives and has been studied for its potential as an anticancer agent, anti-inflammatory drug, and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway. (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has also been found to inhibit the production of inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has been found to induce apoptosis in cancer cells, reduce inflammation, and act as a fluorescent probe. It has also been found to have low toxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is its potential as an anticancer agent and anti-inflammatory drug. It also has the ability to act as a fluorescent probe. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the study of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide. One area of research could focus on the development of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide as an anticancer agent. Another area of research could focus on the development of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide as an anti-inflammatory drug. Additionally, further research could be conducted on the use of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
The synthesis of (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide involves the reaction of 4-chloroaniline and 2-aminobenzophenone in the presence of acetic acid and glacial acetic acid. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has been studied for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. Additionally, (2Z)-N-(4-chlorophenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-16-10-12-18(13-11-16)24-21(26)19-14-15-6-4-5-9-20(15)27-22(19)25-17-7-2-1-3-8-17/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLRYQBGZYHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)

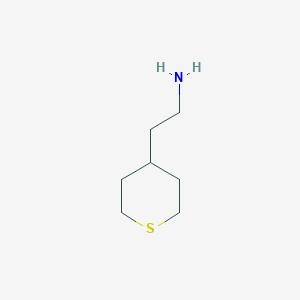
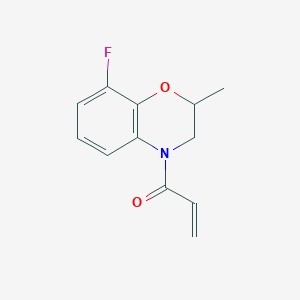
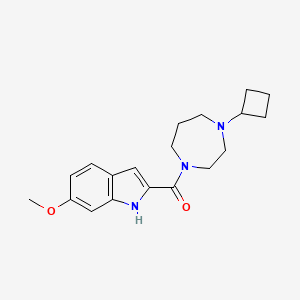
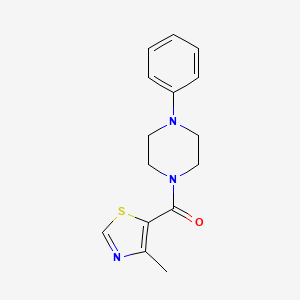
![2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2736316.png)
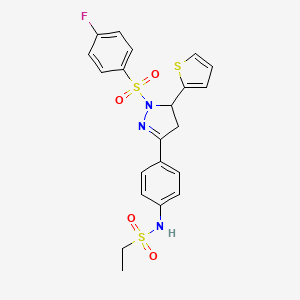
![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)


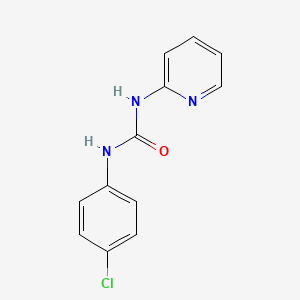
![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)
